molecular formula C20H14F4N4O2 B10797891 3-[4-(Difluoromethoxy)phenyl]-5-[1-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-[1-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797891
M. Wt: 418.3 g/mol
InChI Key: RNNQYJKGWRNSLV-UHFFFAOYSA-N
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Preparation Methods

The preparation of OSM-S-385 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. Industrial production methods for OSM-S-385 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

OSM-S-385 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of OSM-S-385 into its major products. The specific reaction conditions and reagents depend on the desired outcome and the nature of the starting materials .

Mechanism of Action

The mechanism of action of OSM-S-385 involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, OSM-S-385 targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS), inhibiting protein translation and activating the amino acid starvation response. This inhibition occurs through the formation of a covalent adduct with the enzyme, effectively blocking its activity .

Comparison with Similar Compounds

OSM-S-385 can be compared with other similar compounds, such as OSM-S-106 and OSM-S-38, which also exhibit antimalarial properties. While these compounds share some structural similarities, OSM-S-385 is unique in its specific molecular interactions and the pathways it targets. The comparison highlights the distinctiveness of OSM-S-385 in terms of its efficacy and mechanism of action .

Properties

Molecular Formula

C20H14F4N4O2

Molecular Weight

418.3 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[1-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H14F4N4O2/c1-11(13-4-7-15(21)16(22)8-13)29-18-10-25-9-17-26-27-19(28(17)18)12-2-5-14(6-3-12)30-20(23)24/h2-11,20H,1H3

InChI Key

RNNQYJKGWRNSLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)OC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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